molecular formula C17H20N2O B3005886 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline CAS No. 2411241-83-1

5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline

Cat. No.: B3005886
CAS No.: 2411241-83-1
M. Wt: 268.36
InChI Key: VDSYUAMHGJZCGT-UHFFFAOYSA-N
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Description

5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline is a complex organic compound that features a quinoline core structure substituted with an aziridine ring and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide. The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Aziridine N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential inhibition of enzyme activity or disruption of cellular processes. The quinoline core can intercalate with DNA, affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

    Aziridine derivatives: Compounds such as aziridine-2-carboxylic acid and its derivatives share the reactive aziridine ring.

    Quinoline derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share the quinoline core structure.

Uniqueness

5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline is unique due to the combination of the aziridine ring and the quinoline core, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-7-15-16(18-8-12)3-2-4-17(15)20-11-14-10-19(14)9-13-5-6-13/h2-4,7-8,13-14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYUAMHGJZCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2OCC3CN3CC4CC4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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